![molecular formula C14H10ClFO B15203896 1-(4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-yl) ethanone](/img/structure/B15203896.png)
1-(4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-yl) ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4’-Chloro-3’-fluoro[1,1’-biphenyl]-4-yl) ethanone is an organic compound with the molecular formula C14H10ClFO It is a biphenyl derivative where the ethanone group is substituted at the 4-position of the biphenyl ring, with additional chloro and fluoro substituents at the 4’ and 3’ positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4’-Chloro-3’-fluoro[1,1’-biphenyl]-4-yl) ethanone typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation of 4-chloro-3-fluorobiphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4’-Chloro-3’-fluoro[1,1’-biphenyl]-4-yl) ethanone undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further electrophilic substitution reactions due to the presence of the aromatic ring.
Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens (Cl2, Br2) and acids (H2SO4) are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Electrophilic Substitution: Halogenated biphenyl derivatives.
Nucleophilic Substitution: Substituted biphenyl derivatives with nucleophiles replacing the chloro or fluoro groups.
Oxidation: Biphenyl carboxylic acids.
Reduction: Biphenyl alcohols.
Scientific Research Applications
1-(4’-Chloro-3’-fluoro[1,1’-biphenyl]-4-yl) ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4’-Chloro-3’-fluoro[1,1’-biphenyl]-4-yl) ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving the modulation of enzyme activity or receptor binding, leading to changes in cellular processes. Detailed studies on its specific molecular targets and pathways are ongoing .
Comparison with Similar Compounds
- 1-(4-Chloro-3-fluorophenyl)ethanone
- 1-(4-Chloro-3-methylphenyl)ethanone
- 1-(4-Chloro-3-bromophenyl)ethanone
Comparison: 1-(4’-Chloro-3’-fluoro[1,1’-biphenyl]-4-yl) ethanone is unique due to the presence of both chloro and fluoro substituents on the biphenyl ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different physicochemical properties and biological effects, making it a valuable compound for diverse applications .
Properties
Molecular Formula |
C14H10ClFO |
|---|---|
Molecular Weight |
248.68 g/mol |
IUPAC Name |
1-[4-(4-chloro-3-fluorophenyl)phenyl]ethanone |
InChI |
InChI=1S/C14H10ClFO/c1-9(17)10-2-4-11(5-3-10)12-6-7-13(15)14(16)8-12/h2-8H,1H3 |
InChI Key |
JCCAPLYQFMUESI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


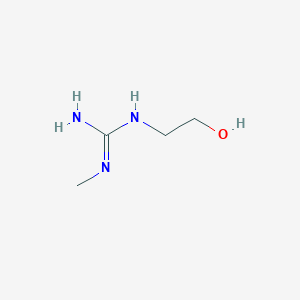
![1-Methyl-2-oxabicyclo[2.2.2]octan-4-amine](/img/structure/B15203826.png)
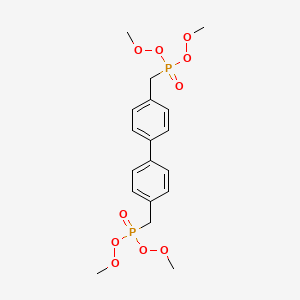
![6-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15203830.png)
![7-Iodo-2-phenyl-1H-benzo[d]imidazole](/img/structure/B15203835.png)
![2-(3,4-Dimethoxybenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one](/img/structure/B15203843.png)
![Ethyl 4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0(2,6)]decane-9-carboxylate hydrochloride](/img/structure/B15203845.png)
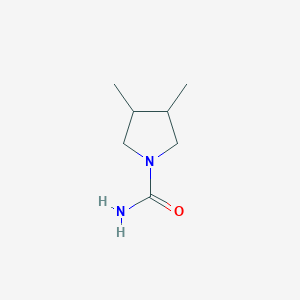
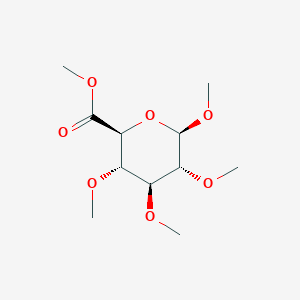
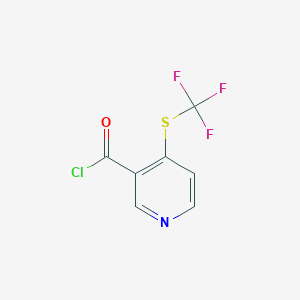
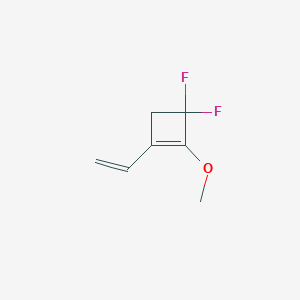
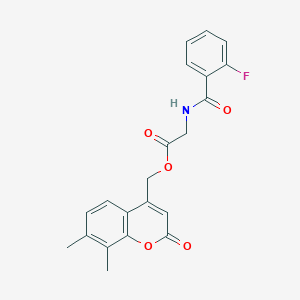
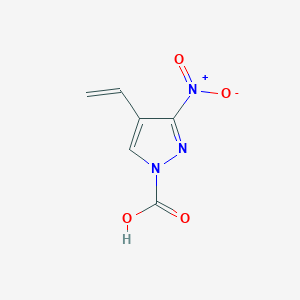
![4-Amino-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15203899.png)
